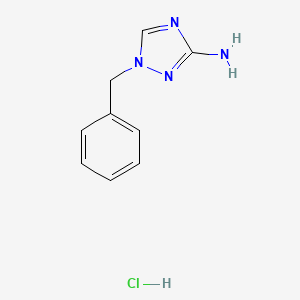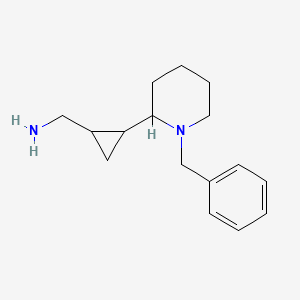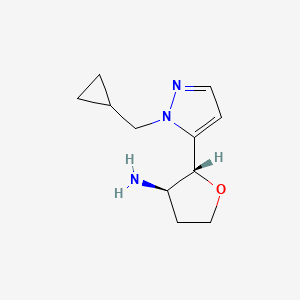![molecular formula C6H14Cl2N2O B13583701 N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)
N-[(azetidin-2-yl)methyl]acetamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(azetidin-2-yl)methyl]acetamidedihydrochloride is a chemical compound with significant importance in various fields of scientific research. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(azetidin-2-yl)methyl]acetamidedihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the acetamide group. One common method involves the cyclization of β-amino alcohols to form the azetidine ring, followed by N-alkylation with acetamide. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(azetidin-2-yl)methyl]acetamidedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(azetidin-2-yl)methyl]acetamide oxide, while reduction may produce N-[(azetidin-2-yl)methyl]ethylamine.
Aplicaciones Científicas De Investigación
N-[(azetidin-2-yl)methyl]acetamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(azetidin-2-yl)methyl]acetamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(Azetidin-3-yl)-N-methyl-acetamide hydrochloride: Similar structure but with a different position of the azetidine ring.
N-[(azetidin-2-yl)methyl]acetamide: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
Uniqueness
N-[(azetidin-2-yl)methyl]acetamidedihydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. The presence of the dihydrochloride component enhances its solubility in aqueous solutions, making it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H14Cl2N2O |
|---|---|
Peso molecular |
201.09 g/mol |
Nombre IUPAC |
N-(azetidin-2-ylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-5(9)8-4-6-2-3-7-6;;/h6-7H,2-4H2,1H3,(H,8,9);2*1H |
Clave InChI |
LFACEAYIEZHEKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CCN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





aminehydrochloride](/img/structure/B13583647.png)




![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
